![molecular formula C17H16N2O2 B13235041 5-(4-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13235041.png)
5-(4-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile is an organic compound that features a benzonitrile core substituted with a formylphenyl group and a methoxyethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile typically involves multi-step organic reactions. One common route includes:
Starting Material: The synthesis begins with a suitable benzonitrile derivative.
Amination: The methoxyethylamino group is introduced via nucleophilic substitution, where the formylated intermediate reacts with 2-methoxyethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure: Control of reaction conditions to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 5-(4-Carboxyphenyl)-2-[(2-methoxyethyl)amino]benzonitrile.
Reduction: 5-(4-Hydroxyphenyl)-2-[(2-methoxyethyl)amino]benzonitrile.
Substitution: Products depend on the nucleophile used.
Applications De Recherche Scientifique
5-(4-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 5-(4-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile depends on its application:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Formylphenyl)-2-aminobenzonitrile: Lacks the methoxyethyl group, which may affect its solubility and reactivity.
5-(4-Formylphenyl)-2-[(2-hydroxyethyl)amino]benzonitrile: Contains a hydroxyethyl group instead of a methoxyethyl group, potentially altering its hydrogen bonding capabilities.
Uniqueness
5-(4-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile is unique due to the presence of both the formyl and methoxyethylamino groups, which confer specific chemical properties and reactivity patterns. This makes it a valuable compound for targeted applications in various fields.
Propriétés
Formule moléculaire |
C17H16N2O2 |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
5-(4-formylphenyl)-2-(2-methoxyethylamino)benzonitrile |
InChI |
InChI=1S/C17H16N2O2/c1-21-9-8-19-17-7-6-15(10-16(17)11-18)14-4-2-13(12-20)3-5-14/h2-7,10,12,19H,8-9H2,1H3 |
Clé InChI |
VRGSGWDNTXKNSC-UHFFFAOYSA-N |
SMILES canonique |
COCCNC1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



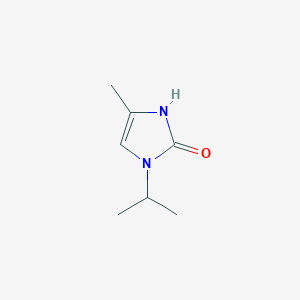
![tert-Butyl 6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13234974.png)
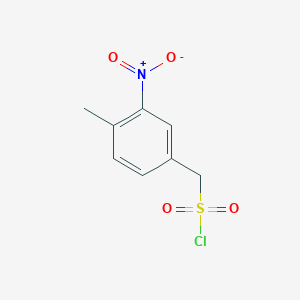
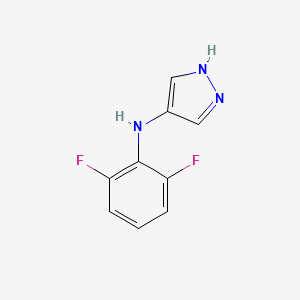
![3-[(Cyclopropylmethyl)amino]benzonitrile](/img/structure/B13234985.png)
![2-{[1-(4-Bromophenyl)propyl]amino}ethan-1-ol](/img/structure/B13234993.png)
![N-Methyl-N-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13235005.png)
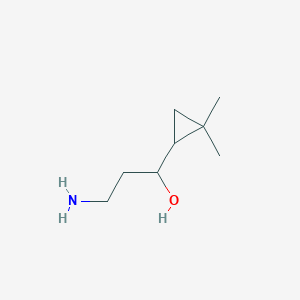
![1-[(4-Methoxyphenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13235014.png)
![4-[Ethyl(methyl)amino]furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13235023.png)
![2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13235030.png)
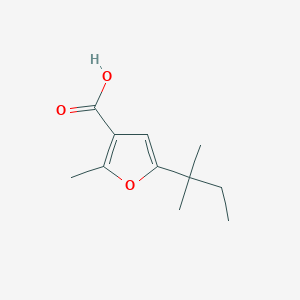
![1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine hydrochloride](/img/structure/B13235047.png)
